molecular formula C8H20N2 B14079456 (3S,4S)-2,5-Dimethylhexane-3,4-diamine CAS No. 1093059-45-0

(3S,4S)-2,5-Dimethylhexane-3,4-diamine

Katalognummer: B14079456
CAS-Nummer: 1093059-45-0
Molekulargewicht: 144.26 g/mol
InChI-Schlüssel: KQDYUNYMUMMKOL-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-2,5-Dimethylhexane-3,4-diamine is an organic compound with a unique stereochemistry. It is a diamine, meaning it contains two amine groups, and its structure includes two methyl groups attached to a hexane backbone. The stereochemistry of the compound is specified by the (3S,4S) configuration, indicating the spatial arrangement of the atoms around the chiral centers at positions 3 and 4.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-2,5-Dimethylhexane-3,4-diamine can be achieved through various methods. One common approach involves the use of aldol reactions, where aldehydes and ketones are combined in the presence of a base to form β-hydroxy ketones, which can then be reduced to form the desired diamine . Another method involves the use of organocatalytic addition reactions, where dithiomalonates are added to nitrostyrenes under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-2,5-Dimethylhexane-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(3S,4S)-2,5-Dimethylhexane-3,4-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3S,4S)-2,5-Dimethylhexane-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S,4S)-2,5-Dimethylhexane-3,4-diamine is unique due to its specific stereochemistry and the presence of two amine groups. This configuration allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

1093059-45-0

Molekularformel

C8H20N2

Molekulargewicht

144.26 g/mol

IUPAC-Name

(3S,4S)-2,5-dimethylhexane-3,4-diamine

InChI

InChI=1S/C8H20N2/c1-5(2)7(9)8(10)6(3)4/h5-8H,9-10H2,1-4H3/t7-,8-/m0/s1

InChI-Schlüssel

KQDYUNYMUMMKOL-YUMQZZPRSA-N

Isomerische SMILES

CC(C)[C@@H]([C@H](C(C)C)N)N

Kanonische SMILES

CC(C)C(C(C(C)C)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.